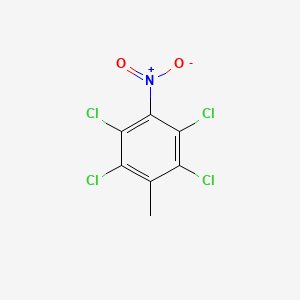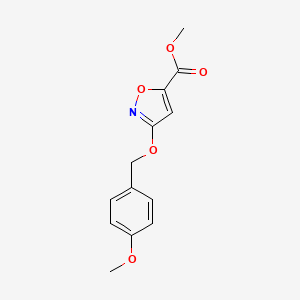
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate typically involves the reaction of 3-hydroxyisoxazole-5-carboxylic acid methyl ester with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 60°C . The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Similar in structure but with a benzyloxy group instead of a methoxybenzyl group.
3-Hydroxyisoxazole-5-carboxylic acid methyl ester: A precursor in the synthesis of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative used in research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its solubility and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C13H13NO5 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
methyl 3-[(4-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO5/c1-16-10-5-3-9(4-6-10)8-18-12-7-11(19-14-12)13(15)17-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
GPTOAAKWGUGQQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


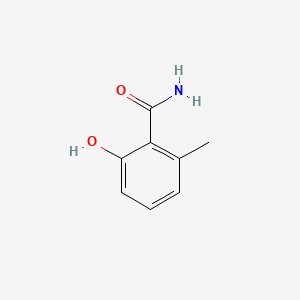
![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)

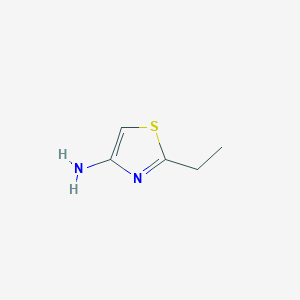
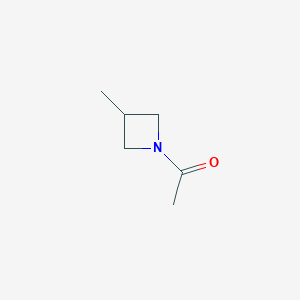
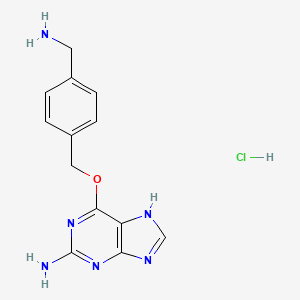
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)

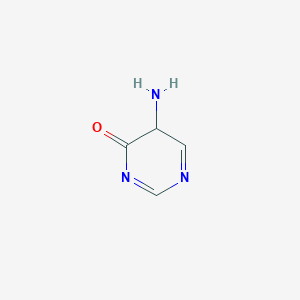
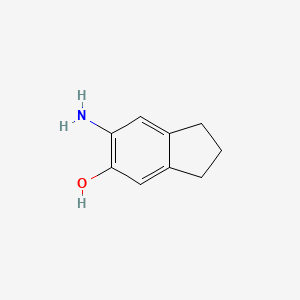
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
